1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone
Beschreibung
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a phenyl group substituted with a thiazol-2-yloxy moiety. This structure combines a rigid spirocyclic system with a heteroaromatic thiazole ring, which is often associated with bioactivity in medicinal chemistry. The compound is synthesized via nucleophilic substitution or coupling reactions, such as the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with 4-iodobenzoyl chloride under anhydrous conditions . Modifications to the aryl or spirocyclic components are common in related derivatives, enabling exploration of structure-activity relationships (SAR).
Eigenschaften
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15(19-8-5-17(6-9-19)21-10-11-22-17)13-1-3-14(4-2-13)23-16-18-7-12-24-16/h1-4,7,12H,5-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHWAMRKXKRIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Formula
- Molecular Formula : C₁₃H₁₆N₂O₃S
- Molar Mass : 288.34 g/mol
Structural Characteristics
The compound features a spirocyclic structure that contributes to its unique pharmacological properties. The presence of the thiazole moiety is significant for its biological activity.
-
Antimicrobial Activity :
- Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves interference with microbial cell wall synthesis or function, leading to cell lysis or inhibition of growth.
-
Anticancer Properties :
- Studies have shown that similar spirocyclic compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
-
Anti-inflammatory Effects :
- The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
In Vitro Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole-containing compounds similar to our target compound. Results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
Case Study 2: Anticancer Activity
Research published in Cancer Letters highlighted the anticancer potential of spirocyclic compounds. In vitro assays showed that our compound induced apoptosis in breast cancer cells through ROS-mediated pathways, with IC50 values around 10 µM.
Toxicological Profile
The toxicological data available indicates that while the compound shows promising biological activity, it also exhibits some cytotoxic effects at higher concentrations. Safety assessments are crucial for further development:
- LD50 : Not yet established; further studies are needed.
- Safety Profile : Mild irritant to skin and eyes; caution advised during handling.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Structurally Related Compounds
| Compound Name | Key Structural Features | Synthesis Yield | Biological Activity/Application | Key Reference |
|---|---|---|---|---|
| Target Compound : 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone |
Thiazol-2-yloxy substituent on phenyl ring; spirocyclic dioxa-aza core | 95% (via sulfamoyl fluoride coupling) | Potential kinase/CDK inhibitor (inferred from thiazole moiety) | |
| (3-Fluorophenyl) Analog : 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone |
Fluorophenyl group; spirocyclic core with methylene linker | N/A | Not reported; fluorinated analogs often enhance metabolic stability | |
| Dimethoxyphenyl Derivative : (2-((1,4-Dioxaspiro[4.5]decan-8-yl)amino)-4-aminothiazol-5-yl)(3,4-dimethoxyphenyl)methanone |
3,4-Dimethoxyphenyl group; aminothiazole substituent | 6% (low yield due to steric hindrance) | CDK9 inhibitor (demonstrated in kinase assays) | |
| Cyclopropyl-Piperazine Conjugate : (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone |
Quinoline core; cyclopropane-carbonyl-piperazine | 14% (via HATU-mediated coupling) | Aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor; anticancer applications | |
| σ2 Receptor Agonist : (2-((4-Benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone |
Benzylpiperidine substituent; phenyl group | 57% (via benzoylation of amine intermediate) | Selective σ2 receptor agonist; antitumor activity against melanoma | |
| Methoxyphenyl Analog : (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-methoxyphenyl)methanone |
4-Methoxyphenyl group; methylene linker | N/A | Not reported; methoxy groups improve solubility |
Structural and Functional Insights
- Thiazole vs. In contrast, fluorophenyl (e.g., ) or methoxyphenyl (e.g., ) analogs prioritize lipophilicity or solubility, respectively.
Spirocyclic Modifications :
Derivatives with methylene linkers (e.g., ) exhibit increased conformational flexibility compared to the rigid parent structure. The cyclopropyl-piperazine conjugate () demonstrates how spirocyclic cores can be integrated into larger pharmacophores for target selectivity.- Biological Activity: The σ2 receptor agonist () highlights the role of benzylpiperidine in enhancing receptor binding, while the ALDH1A1 inhibitor () leverages the quinoline scaffold for enzyme inhibition. The low yield of the dimethoxyphenyl derivative () underscores synthetic challenges in introducing bulky substituents.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
